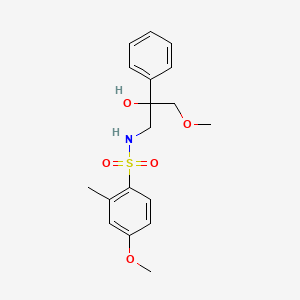
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide, also known as HPPMS, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. HPPMS belongs to the class of sulfonamide compounds and has been found to exhibit a range of biological activities. In
Applications De Recherche Scientifique
Environmental Impact of Parabens
Parabens, which share structural similarities to the compound , are extensively studied for their occurrence, fate, and behavior in aquatic environments. Their use as preservatives in various products leads to continuous environmental introduction, posing questions about their biodegradability and potential as weak endocrine disruptors. Research indicates the presence of parabens in surface water and sediments, highlighting the need for further studies on their environmental impact and toxicity of chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Advanced Oxidation Processes for Pollutant Degradation
Advanced Oxidation Processes (AOPs) are a focal point of research for degrading recalcitrant compounds in the environment, including pharmaceuticals like acetaminophen. Studies on AOPs offer insights into mechanisms, by-products, and biotoxicity, which could be relevant for researching the degradation pathways and environmental impact of similar complex compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Analytical Methods for Antioxidant Activity
Understanding the antioxidant activity of chemical compounds is crucial for applications in food engineering, medicine, and pharmacy. Various assays, including ORAC, HORAC, TRAP, and FRAP tests, provide methodologies for determining antioxidant capacities, which could be applicable in evaluating the antioxidative potential of new compounds (Munteanu & Apetrei, 2021).
Polymeric Materials for Biomedical Applications
The development of polymeric materials, such as hydrogels, for biomedical applications is an area of significant interest. Research on polymers like poly(N-isopropylacrylamide) (PNIPAAm) and its copolymers, known for their thermo-responsive properties, highlights the potential for creating smart materials for drug delivery, tissue engineering, and regenerative medicine. This research avenue might offer insights into the functionalization and application possibilities for compounds with specific chemical functionalities (Lanzalaco & Armelin, 2017).
Propriétés
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S/c1-14-11-16(24-3)9-10-17(14)25(21,22)19-12-18(20,13-23-2)15-7-5-4-6-8-15/h4-11,19-20H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDERRLGWBVNWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(COC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxy-2-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



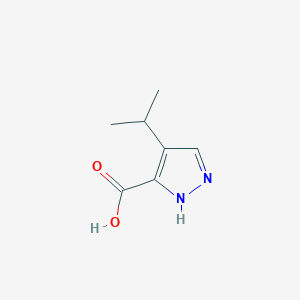

![N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2769548.png)
![Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2769551.png)
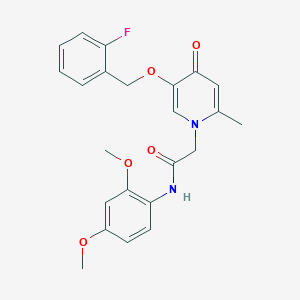
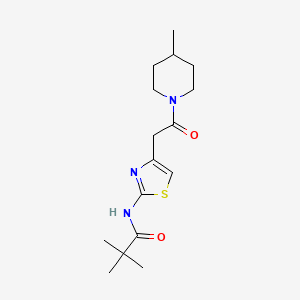
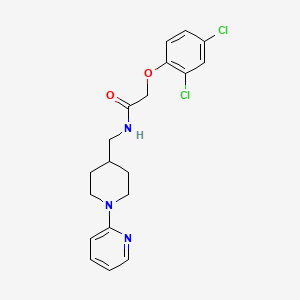
![4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2769560.png)


![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2769563.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769564.png)